[[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate
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Overview
Description
[[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate is a compound that incorporates an adamantane core, which is a tricyclic cage structure known for its stability and rigidity. The adamantane moiety is often used in pharmaceuticals due to its ability to enhance the lipophilicity and stability of drugs. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate typically involves the functionalization of the adamantane core. One common method is the amidation of adamantane derivatives under Schotten-Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH3·THF).
Industrial Production Methods
Industrial production of adamantane derivatives often involves large-scale chemical reactions that can efficiently produce the desired compounds. Techniques such as catalytic hydrogenation, radical functionalization, and selective C-H activation are employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
[[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the amino groups or other functional moieties.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the adamantane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantane ketones or alcohols, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
[[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anti-Parkinsonian, and anti-Alzheimer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and ability to enhance drug properties.
Industry: Utilized in the development of advanced materials, such as nanodiamonds and polymers.
Mechanism of Action
The mechanism by which [[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The adamantane core can enhance the compound’s ability to cross cell membranes and interact with specific proteins or enzymes. This interaction can modulate biological pathways, leading to the observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane moiety.
Uniqueness
[[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate is unique due to its specific functional groups and the combination of the adamantane core with the amino(phenyl)methylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N2O2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
[[amino(phenyl)methylidene]amino] adamantane-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c19-16(15-4-2-1-3-5-15)20-22-17(21)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H2,19,20) |
InChI Key |
WFYGWJXIPUGUJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CC=CC=C4)N |
Origin of Product |
United States |
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